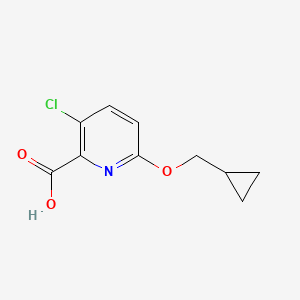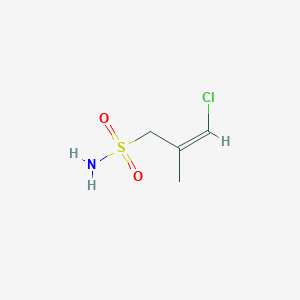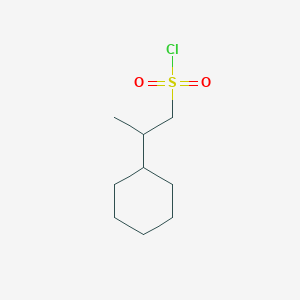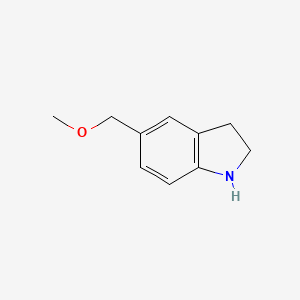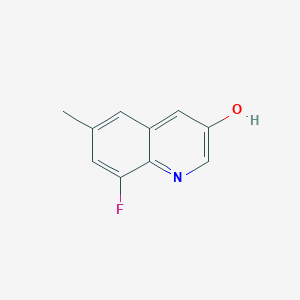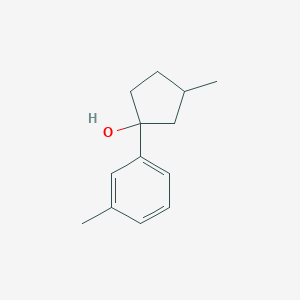![molecular formula C11H12O3S B13218482 6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione is a complex organic compound with the molecular formula C11H12O3S. It is characterized by a unique bicyclic structure that includes oxygen and sulfur atoms, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione typically involves the reaction of phenyl-substituted precursors with sulfur and oxygen-containing reagents under controlled conditions. Specific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar principles to laboratory synthesis, scaled up to accommodate larger quantities. This involves the use of industrial reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the phenyl ring .
Scientific Research Applications
6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione involves its interaction with molecular targets through its unique bicyclic structure. The sulfur and oxygen atoms play a crucial role in its reactivity and binding properties. Specific pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione: Similar in structure but lacks the phenyl group.
6-Phenyl-7-oxa-3-thiabicyclo[4.1.0]heptane 3,3-dioxide: Another variant with slight differences in the oxidation state of sulfur
Uniqueness
6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione is unique due to its phenyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C11H12O3S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
6-phenyl-7-oxa-3λ6-thiabicyclo[4.1.0]heptane 3,3-dioxide |
InChI |
InChI=1S/C11H12O3S/c12-15(13)7-6-11(10(8-15)14-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
JSAHTESEOICBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC2C1(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13218404.png)

![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)

